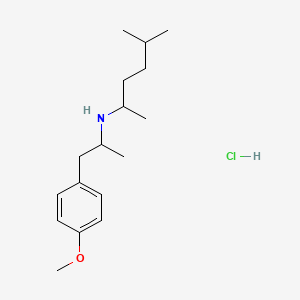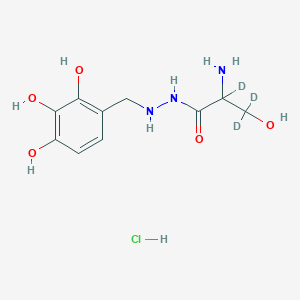
Garcinoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Garcinoic acid is a naturally occurring compound found in the seeds of Garcinia kola, commonly known as bitter kola. This compound belongs to the class of tocotrienols, which are members of the vitamin E family. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Garcinoic acid can be synthesized through a semi-synthetic method starting from δ-tocotrienol. The process involves several steps, including mesylation, hydrolysis, and oxidation. The key steps are as follows:
Mesylation: δ-tocotrienol is converted to its mesylate derivative using methanesulfonyl chloride and a base.
Hydrolysis: The mesylate derivative is hydrolyzed to yield the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of δ-tocotrienol from natural sources, followed by the semi-synthetic conversion process described above. This method is preferred due to its efficiency and the availability of δ-tocotrienol from plant sources.
Análisis De Reacciones Químicas
Types of Reactions: Garcinoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess–Martin periodinane and Pinnick oxidation reagents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like methanesulfonyl chloride are used for mesylation reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Mesylate derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
Garcinoic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various analogs and derivatives for structure-activity relationship studies.
Mecanismo De Acción
Garcinoic acid exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic hydroxyl groups.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by interfering with cell cycle regulation and inhibiting DNA polymerase β, which is overexpressed in many cancer cells.
Comparación Con Compuestos Similares
Garcinoic acid is unique among tocotrienols due to its specific structure and biological activities. Similar compounds include:
α-Tocotrienol: Another member of the vitamin E family with antioxidant properties.
γ-Tocotrienol: Known for its anticancer and cholesterol-lowering effects.
δ-Tocotrienol: The precursor for the synthesis of this compound, with similar antioxidant and anti-inflammatory properties.
This compound stands out due to its potent inhibition of DNA polymerase β and its potential therapeutic applications in cancer treatment .
Propiedades
Fórmula molecular |
C27H38O4 |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
(2E,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid |
InChI |
InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m1/s1 |
Clave InChI |
QOFWRHWADNWKSU-LRXIOGKNSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O |
SMILES canónico |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)






![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)

